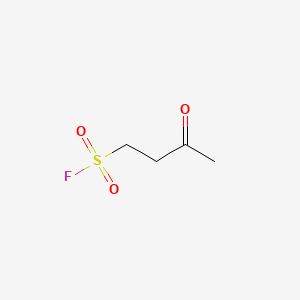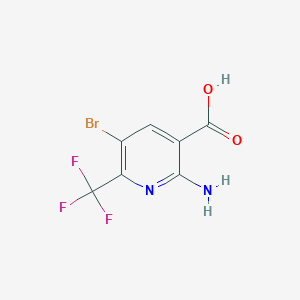
2-Amino-5-bromo-6-(trifluoromethyl)pyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5-bromo-6-(trifluoromethyl)pyridine-3-carboxylic acid is a heterocyclic organic compound that features a pyridine ring substituted with amino, bromo, and trifluoromethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-bromo-6-(trifluoromethyl)pyridine-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 2-amino-6-(trifluoromethyl)pyridine-3-carboxylic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of recyclable catalysts can be employed to enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions
2-Amino-5-bromo-6-(trifluoromethyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.
Major Products Formed
The major products formed from these reactions include substituted pyridines, nitro derivatives, and various coupled products, depending on the specific reagents and conditions used.
科学的研究の応用
2-Amino-5-bromo-6-(trifluoromethyl)pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
作用機序
The mechanism by which 2-Amino-5-bromo-6-(trifluoromethyl)pyridine-3-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its bioactivity.
類似化合物との比較
Similar Compounds
- 2-Amino-5-bromo-6-(trifluoromethyl)pyridine
- 2-Amino-6-(trifluoromethyl)pyridine-3-carboxylic acid
- 2-Bromo-5-(trifluoromethyl)pyridine
Uniqueness
2-Amino-5-bromo-6-(trifluoromethyl)pyridine-3-carboxylic acid is unique due to the presence of both amino and carboxylic acid functional groups on the same pyridine ring, along with the trifluoromethyl and bromo substituents. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.
特性
分子式 |
C7H4BrF3N2O2 |
|---|---|
分子量 |
285.02 g/mol |
IUPAC名 |
2-amino-5-bromo-6-(trifluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H4BrF3N2O2/c8-3-1-2(6(14)15)5(12)13-4(3)7(9,10)11/h1H,(H2,12,13)(H,14,15) |
InChIキー |
BXSODHTWCPAUIR-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=NC(=C1Br)C(F)(F)F)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 4-[3-(chlorosulfonyl)propyl]piperazine-1-carboxylate](/img/structure/B13524004.png)
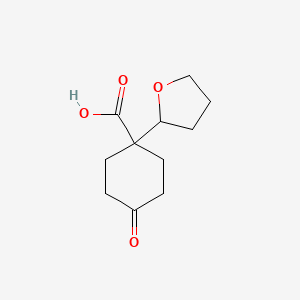
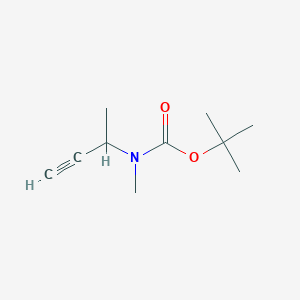
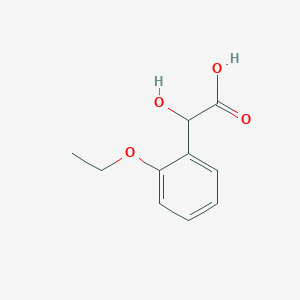
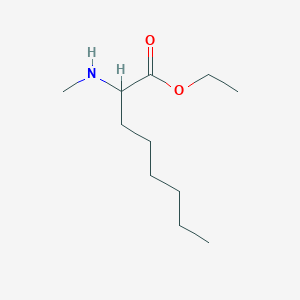
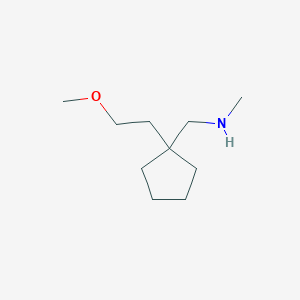
![8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one](/img/structure/B13524026.png)
![rel-(3aR,5S,6aS)-5-Boc-octahydrocyclopenta[c]pyrrole](/img/structure/B13524036.png)
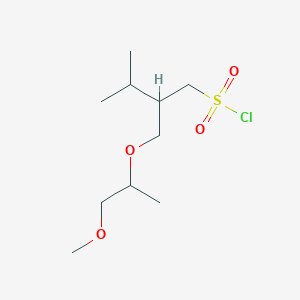
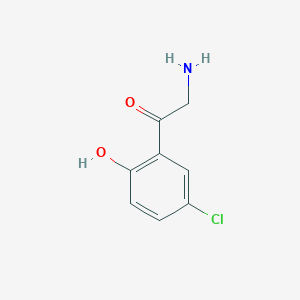
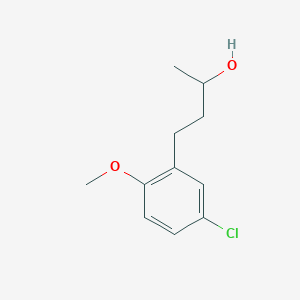
![2-({1-[(Tert-butoxy)carbonyl]-3-phenylazetidin-3-yl}oxy)aceticacid](/img/structure/B13524059.png)

